2-Thiocytosine

Description

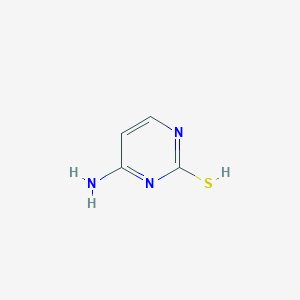

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Thiolation Routes for Cytosine Derivatives

Thiolation of cytosine derivatives involves the introduction of a sulfur atom, typically replacing an oxygen atom. One approach to synthesizing 2-thiocytosine (B14015) involves the reaction of thiourea (B124793) with cyanoacetaldehyde, although this method generally results in lower yields compared to other methods for related pyrimidines. nih.gov Lawesson's reagent has also been explored for the thiation of cytosine analogues, yielding the expected products. tandfonline.com

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions can be employed in the synthesis of thiocytosine derivatives. While general nucleophilic substitution methods involving alkyl halides or tosylates with alkali thiocyanates are known organic-chemistry.orgrsc.org, specific applications for the direct synthesis of this compound via nucleophilic substitution on a cytosine precursor are not extensively detailed in the provided search results. However, nucleophilic substitution is a fundamental reaction type in organic synthesis and is relevant in various steps of pyrimidine (B1678525) and nucleoside modification libretexts.org.

Synthesis of this compound Nucleosides

The synthesis of nucleosides containing this compound involves forming a glycosidic bond between the this compound base and a sugar moiety.

Nucleoside Condensation Methods

Nucleoside condensation methods are a common strategy for synthesizing this compound nucleosides. One approach involves the reaction of silylated this compound with a glycosyl halide in the presence of a Lewis acid catalyst like tin tetrachloride. researchgate.net Another method describes the direct synthesis of this compound nucleosides by reacting this compound with a glycosyl halide in the presence of mercury(II) cyanide, particularly effective in solvents like nitromethane (B149229) for obtaining N(3)-glycosides. rsc.orgrsc.org Effective silylation of this compound is crucial for successful condensation reactions. tandfonline.com

Amination of Thiouracil Nucleosides

This compound nucleosides can also be synthesized through the amination of corresponding 2-thiouracil (B1096) nucleosides. This transformation typically involves treating 2-thiouracil nucleosides with ammonia (B1221849). For instance, 2-thiouracil nucleosides can be converted to this compound nucleosides by reaction with ammonia in methanol (B129727). acs.orgresearchgate.netresearchgate.net This method has been shown to yield 1-β-D-arabinofuranosyl-2-thiocytosine from 1-β-D-arabinofuranosyl-2-thiouracil with a reported yield of 70%. The amination of 2,4-dithiouracil nucleosides has also been used to obtain this compound nucleosides. tandfonline.com

Acylation Reactions for Modified Nucleosides

Acylation reactions are used to introduce acyl groups onto the hydroxyl or amino functionalities of this compound nucleosides, leading to modified nucleosides.

5'-O-Acylation of Arabinofuranosyl-2-Thiocytosine

Specific acylation reactions have been developed for arabinofuranosyl-2-thiocytosine (AraSC), a nucleoside analogue of this compound. 5'-O-acylation of AraSC can be achieved by reacting AraSC hydrochloride with acyl chlorides, such as octanoyl chloride, in a solvent like N,N-dimethylacetamide. This reaction typically proceeds at room temperature and requires purification, often by silica (B1680970) gel chromatography, to yield the 5'-O-acyl derivative. For example, 5'-O-octanoyl AraSC has been synthesized with a reported yield of 45% using this method.

Design and Synthesis of Macrocyclic and Acyclic Derivatives

The design and synthesis of macrocyclic and acyclic derivatives of this compound have been explored to investigate their diverse properties, including metal ion binding and potential biological activities. These synthetic strategies often involve linking this compound units with various spacers, such as polymethylene chains, to create complex molecular architectures.

Research has demonstrated the preparation of both acyclic and macrocyclic nucleobase derivatives incorporating this compound units connected by polymethylene spacers. The synthesis of these compounds allows for the investigation of how the length of the spacer and the oxidation state of sulfur atoms influence their properties. rsc.orgresearchgate.netresearchgate.net

One approach to synthesizing macrocyclic compounds involves the reaction of diamines with dichloropyrimidine derivatives. For instance, equimolar amounts of 2,4-dichloro- or 4,6-dichloropyrimidine (B16783) reacted with diamines in the presence of Pd(0) complexes have been shown to form macrocyclic compounds containing pyrimidine fragments. researchgate.net

A series of acyclic and macrocyclic nucleobase derivatives containing uracil (B121893) and this compound units linked by polymethylene spacers have been prepared. rsc.orgresearchgate.netresearchgate.net These compounds have shown notable selectivity in the extraction of Ag+ ions over a range of other metal cations including Na+, Ca2+, Co2+, Ni2+, Сu2+, Zn2+, and Cd2+. rsc.orgresearchgate.netrsc.org The stoichiometry and binding constants of the silver complexes have been determined. rsc.orgresearchgate.netrsc.org Structural investigations, including X-ray analysis of pyrimidinophanes with hexa- and heptamethylene linkers, have provided insights into the solid-state structures of these macrocycles. rsc.orgresearchgate.net Furthermore, 1H NMR titration experiments and DFT calculations have been employed to study the metal ion-binding properties and determine the composition and structure of the silver complexes in solution. rsc.orgresearchgate.netrsc.org The tendency of this compound moieties to form N1-nitrogen coordinated complexes and the presence of a polymethylene spacer contribute to the formation of Ag+-mediated duplex-type multi-component complexes. researchgate.netrsc.org

Another synthetic route involves the ammonolysis of 2-thiouracil nucleosides to yield this compound nucleosides. researchgate.net This method can be applied to sugar-peracetylated 1-(β-d-glucopyranosyl)-, 1-(β-d-galactopyranosyl)-, and 1-(β-d-xylopyranosyl)-6-aryl-5-cyano-2-thiouracils, which undergo efficient ammonolysis in NH3/MeOH to produce the corresponding 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiocytosines. researchgate.net Conventional and microwave irradiation methods have been explored for coupling aglycons with activated halosugars to synthesize cyclic and acyclic nucleoside derivatives. researchgate.net

Acylation strategies have also been employed to derivatize this compound. For example, 5'-O-acylation of 1-β-D-arabinofuranosyl-2-thiocytosine (AraSC) can be achieved by reacting AraSC hydrochloride with acyl chlorides in N,N-dimethylacetamide. This method has been used to synthesize 5'-O-octanoyl AraSC with a reported yield of 45%. Another example is the reaction of this compound arabinoside with decanoyl chloride in pyridine, which involves trimethylsilyl (B98337) protection of hydroxyl groups, followed by acylation and deprotection, yielding 4-N-decanoyl-2-thiocytosine arabinoside with yields of 80–93% in industrial-scale processes using continuous flow reactors.

The synthesis of gold(I) complexes bearing thiocytosine ligands represents another derivatization approach for acyclic structures. acs.org The reaction of a gold complex like [AuCl{C(NHCy)(NCy-CH2py)}] with thiols, including this compound, in the presence of a base such as potassium carbonate, facilitates the formation of gold(I) thiolates through a substitution reaction of the chloride ligand. acs.org This method has been used to synthesize gold(I) thiolate-carbenes with thiocytosine ligands. acs.org

The synthesis of 2-thiohydantoin (B1682308) derivatives, which can be considered acyclic derivatives formed from the reaction of thiourea with α-amino acids, provides another synthetic pathway. mdpi.com This method is reported to be simple, low cost, and scalable, offering advantages over methods using expensive or toxic reagents. mdpi.com

| Derivative Type | Starting Material(s) | Reagents/Conditions | Product Example | Reported Yield | Reference |

| Acyclic (Acylated) | 1-β-D-arabinofuranosyl-2-thiocytosine hydrochloride | Acyl chlorides, N,N-dimethylacetamide, room temperature | 5'-O-octanoyl AraSC | 45% | |

| Acyclic (Acylated) | This compound arabinoside | Decanoyl chloride, pyridine, TMS protection, 0-25°C | 4-N-decanoyl-2-thiocytosine arabinoside | 80-93% | |

| Macrocyclic/Acyclic | Uracil and this compound units | Polymethylene spacers, various conditions | Pyrimidinophanes, acyclic counterparts | Not specified | rsc.orgresearchgate.netresearchgate.net |

| Acyclic (Nucleoside) | 2-thiouracil nucleosides | NH3/MeOH, 0-23°C, 16 h | This compound nucleosides | 70% (for AraSC) | researchgate.net |

| Acyclic (Gold Complex) | Gold complex, this compound | K2CO3 | Gold(I) thiolate-carbene complex | Not specified | acs.org |

| Acyclic (Thiohydantoin) | Thiourea, α-amino acids | Heating | 2-thiohydantoin derivatives | High yields | mdpi.com |

These examples highlight the diverse synthetic strategies employed to create this compound derivatives, ranging from acylation and nucleoside synthesis to the construction of complex macrocyclic structures and metal complexes.

Molecular Structure, Tautomerism, and Conformational Analysis

Gas-Phase Structural Elucidation

In the gas phase, 2-thiocytosine (B14015) exists predominantly in the amino-thiol tautomeric form (specifically, the T2b tautomer). mdpi.comnih.govacs.org Theoretical calculations, such as those performed at the MP2 and CCSD levels, indicate that this tautomer is the most stable in the isolated state. mdpi.com The relative stability of tautomers in the gas phase has been investigated using methods like AM1 semiempirical approximation and ab initio calculations. researchgate.net Studies utilizing matrix isolation IR spectroscopy have experimentally supported the prevalence of the amino-thiol tautomer in the vapor phase. researchgate.netcapes.gov.brnih.gov

Computational studies have explored the relative energies of different tautomers in a vacuum, showing that the amino-thiol form and its rotamers are the most stable, with other tautomers being significantly higher in energy. nih.gov The energy difference between certain tautomers in 2TC is notably lower than in cytosine, suggesting a different tautomeric equilibrium in the gas phase. mdpi.com

Solid-State Structural Investigations

The structural arrangement of this compound in the solid state differs considerably from its gas-phase behavior, with the amino-thione tautomer (T1) being the predominant form observed in crystalline structures. mdpi.com X-ray diffraction analysis of 2TC crystals reveals a unit cell containing two independent molecules, both in the T1 tautomeric form. mdpi.com These molecules are nearly planar, with slight deviations observed in the planarity of the NH₂ group. mdpi.com

The solid-state structure is characterized by intricate networks of intermolecular interactions, including hydrogen bonding and stacking interactions, which play crucial roles in stabilizing the crystal lattice. mdpi.comresearchgate.netresearchgate.net

Hydrogen Bonding Networks in Crystalline Forms

Hydrogen bonding is a primary force driving the solid-state assembly of this compound molecules. In the crystalline structure, molecules are linked through strong hydrogen bonds, forming distinct supramolecular synthons. researchgate.netresearchgate.netresearchgate.net X-ray analysis shows pairs of molecules linked by strong N1-H···N3 and N4-H···S hydrogen bonds, forming a nearly planar arrangement. mdpi.com

Studies using techniques like ¹H-¹⁴N NMR-NQR double resonance (NQDR) combined with quantum theory of atoms in molecules (QTAIM)/density functional theory (DFT) have provided detailed insights into the hydrogen bonding patterns. researchgate.netsigmaaldrich.comuni-lj.si These studies reveal a hierarchy of hydrogen bond strengths contributing to the crystal structure. Strong interactions like N(1')-H(1')···N(3) and N(4)-H(4)···S(2') are observed, along with weaker bonds linking adjacent molecules and ribbons within the crystal lattice. researchgate.netresearchgate.net

The hydrogen bonding in solid this compound involves various donor and acceptor atoms, including N-H and C-H groups as donors and N and S atoms as acceptors. researchgate.netresearchgate.net The presence of the sulfur atom significantly influences the hydrogen bonding compared to cytosine, where N-H···O interactions dominate. The N(4) atom from the NH₂ group has been noted to not participate in certain stacking or hydrogen bonding interactions, in contrast to N(1) and N(3). researchgate.netresearchgate.net

Interactive Table 1: Selected Hydrogen Bond Distances and Estimated Energies in Crystalline this compound

| Donor-Hydrogen···Acceptor | Distance (Å) | Estimated Energy (kJ/mol) | Reference |

| N(1')-H(1')···N(3) | - | -23.18 | researchgate.net |

| N(4)-H(4)···S(2') | - | -17.13 | researchgate.net |

| N(1)-H(1)···N(3') | 3.114 | -16.10 | researchgate.netresearchgate.net |

| N(4')-H(4')···S(2) | 3.408 | -13.95 | researchgate.netresearchgate.net |

| C(6)-H(6)···S(2'') | 3.532 | -9.43 | researchgate.net |

| N(4)-H(4)···S(2') | 3.466 | -3.17 | researchgate.net |

| N(4)-H(4)···S(2') | 3.551 | -8.01 | researchgate.net |

| C(5)-H(5)···S(2') | 4.037 | -2.85 | researchgate.net |

Note: Some distances were not explicitly provided in the text but energies were mentioned.

Stacking Interactions in Solid-State Arrangements

Beyond hydrogen bonding, stacking interactions, particularly π-π interactions between the heterocyclic rings, contribute to the stability of the solid-state structure of this compound. researchgate.netresearchgate.netrsc.org These interactions occur between layered dimers or ribbons formed by hydrogen bonding. researchgate.netresearchgate.net

QTAIM analysis has revealed the presence of intermolecular interactions not involving hydrogen atoms, such as N···N, N···C, and N···S contacts, which are van der Waals in nature and contribute to the stacking arrangements. researchgate.netresearchgate.net These interactions, along with C-H···C contacts, further stabilize the crystal packing. researchgate.net The distances between interacting rings in certain complexes involving this compound have been reported, providing insights into the nature of these stacking interactions. rsc.org

Analysis of Protonated Forms (e.g., 2-Thiocytosinium salts)

The structural characteristics of protonated forms of this compound, such as 2-thiocytosinium salts, have also been investigated. In these salts, the 2-thiocytosinium cation carries a positive charge, and the crystal structure involves interactions between the cation and the corresponding anion (e.g., bromide). researchgate.netresearchgate.net

The structure of 2-thiocytosinium bromide, for instance, contains 2-thiocytosinium cations and bromide anions in the asymmetric unit. researchgate.netresearchgate.net The six-membered rings of the cations are essentially planar. researchgate.netresearchgate.net In these structures, both the sulfur atoms of the cation and the anions (e.g., Br⁻) act as hydrogen-bond acceptors, forming extended networks, often in the form of sheets. researchgate.netresearchgate.net Hydrogen bonding in 2-thiocytosinium bromide involves interactions between N-H groups of the cation and bromide anions. researchgate.net

Interactive Table 2: Selected Hydrogen Bond Geometry in 2-Thiocytosinium Bromide

| Donor-Hydrogen···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A Angle (°) | Reference |

| N11—H11···Br11 | 0.85 (3) | 2.37 (3) | 3.208 (2) | 173 (2) | researchgate.net |

| N12—H12···Br12 | 0.83 (3) | 2.62 (3) | 3.377 (2) | 153 (3) | researchgate.net |

| N31—H31···Br11 | 0.82 (4) | 2.42 (4) | 3.240 (2) | 179 (6) | researchgate.net |

| N32—H32···Br12 | 0.83 (4) | 2.56 (4) | 3.345 (2) | 158 (3) | researchgate.net |

| N41—H121···Br12 | 0.85 (3) | 2.60 (3) | 3.427 (3) | 166 (4) | researchgate.net |

| N41—H122···S21 | 0.78 (4) | 2.73 (4) | 3.309 (3) | 134 (4) | researchgate.net |

Tautomeric Equilibria and Stability

This compound exhibits tautomerism, existing in several forms as a result of thiol-thione and amino-imino equilibria. researchgate.netresearchgate.net The relative stability of these tautomers is highly dependent on the chemical environment, differing significantly between the gas phase, solid state, and solution. mdpi.comresearchgate.netresearchgate.net While cytosine primarily exists in the amino-oxo form, this compound shows a greater propensity for other tautomeric forms due to the presence of the sulfur atom.

Theoretical studies have identified and calculated the relative energies of multiple tautomers of this compound. mdpi.comresearchgate.net The amino-thiol form is generally found to be the most stable in the gas phase, while the amino-thione form is predominant in the solid state and in polar solvents like water. nih.govnih.govresearchgate.net The large dipole moment of the amino-thione form contributes to its stabilization in polar environments. nih.gov

Interactive Table 3: Relative Stability of this compound Tautomers in Different Phases (Based on Theoretical Calculations)

| Tautomer Form (Example Label) | Gas Phase Stability Trend | Solid State Stability Trend | Reference |

| Amino-thiol (TC2) | Most stable | Less stable than TC1, TC3 | acs.orgresearchgate.netresearchgate.net |

| Amino-thione (TC1) | Less stable than TC2 | Most stable | researchgate.netnih.govresearchgate.net |

| Imino-thione (TC3) | Less stable than TC2 | More stable than TC2 | researchgate.netresearchgate.net |

| Other forms (TC4, TC5, TC6) | Generally less stable | Generally less stable | researchgate.netresearchgate.net |

Note: Tautomer labeling may vary between studies (e.g., T1, T2a, T2b in Ref mdpi.com vs. TC1-TC6 in Ref researchgate.netresearchgate.net). The table uses general descriptions and example labels for clarity.

Experimental Determination of Tautomeric Forms (e.g., Matrix-Isolation IR Studies)

Experimental techniques, particularly matrix-isolation IR spectroscopy, have been instrumental in determining the tautomeric forms of this compound in different environments. mdpi.comacs.orgresearchgate.netcapes.gov.brnih.gov In matrix isolation experiments using inert gases like argon or nitrogen at low temperatures, this compound is found to exist primarily in the amino-thiol tautomeric form. mdpi.comcapes.gov.brnih.gov The IR spectra obtained from these experiments can be compared with theoretically scaled IR spectra of different tautomers to facilitate band assignments and confirm the prevalent forms. mdpi.com

Environmental Effects on Tautomeric Preferences (Gas Phase vs. Solution vs. Solid State)

The relative stability and prevalence of this compound tautomers are highly dependent on the surrounding environment, differing significantly between the gas phase, solution, and solid state mdpi.comresearchgate.net.

In the gas phase, theoretical studies and experimental IR spectroscopy in inert gas matrices indicate that the amino-thiol tautomeric form is often the most stable researchgate.netnih.gov. Specifically, the amino-thiol trans form (T2a) and amino-thiol cis form (T2b) have been found to be the predominant tautomers in the gas phase nih.govacs.org. Theoretical calculations suggest that the energy difference between T2b and T2a tautomers is relatively small in 2TC (1.15 kJ/mol) compared to cytosine (2.69 kJ/mol), implying that both can be present in the gas phase mdpi.comnih.gov. However, some studies suggest that the 1H amino-thione form (T1) is considerably less stable in the gas phase compared to its counterpart in cytosine mdpi.com.

In solution, the tautomeric equilibrium shifts, and the 1H-amino-thione tautomer (T1) becomes the most stable form in various solvents, including water, methanol (B129727), ethanol (B145695), acetonitrile (B52724), and dimethyl sulfoxide (B87167) nih.govacs.org. The polarity of the solvent plays a significant role in influencing the tautomeric preferences, with more polar solvents generally favoring the amino-thione form nih.gov. Studies on the solvatochromic effects on the UV absorption spectrum of this compound in different solvents have provided insights into these environment-dependent tautomeric shifts nih.govacs.org. Explicit solvent interactions, such as hydrogen bonding, significantly affect the electronic structure and tautomeric equilibrium in solution acs.org.

In the solid state, experimental studies using techniques like IR spectroscopy in polycrystalline films and solid-state NMR-NQR double resonance indicate that the amino-thione form (T1) is dominant mdpi.comresearchgate.netnih.gov. The crystal structure of this compound shows a network of hydrogen bonds involving the amino and thiocarbonyl groups, which stabilizes the amino-thione tautomer researchgate.net. The hydrogen bonding patterns in solid this compound, particularly the stronger N-H···S bonds compared to the N-H···O bonds in cytosine, contribute to distinct molecular aggregation patterns .

The table below summarizes the predominant tautomers of this compound in different environments based on various studies:

| Environment | Predominant Tautomer(s) | Supporting Evidence |

| Gas Phase | Amino-thiol (T2a, T2b) | Theoretical calculations, IR in inert gas matrices researchgate.netnih.govnih.govacs.org |

| Solution | Amino-thione (T1) | Theoretical calculations, UV-Vis spectroscopy nih.govacs.org |

| Solid State | Amino-thione (T1) | IR in polycrystalline films, Solid-state NMR mdpi.comresearchgate.netnih.gov |

Proton Transfer Mechanisms and Dynamics

Proton transfer is a fundamental process in the tautomerization of this compound. The interconversion between different tautomeric forms involves the migration of protons within the molecule mdpi.com. Studies have investigated proton transfer reactions in this compound, particularly in the context of its interactions with solvents and its behavior under photoexcitation researchgate.netresearchgate.net.

In protic solvents like water and methanol, the presence of solvent molecules can facilitate or inhibit excited-state proton transfer reactions researchgate.net. Hydrogen bonding chains between this compound and solvent molecules can play a crucial role in these processes researchgate.net.

Research using quantum-chemical simulations has explored the potential energy surfaces related to excited-state deactivation pathways in microsolvated this compound, including processes that may involve proton transfer researchgate.net. Interactions of explicit water molecules with the thiocarbonyl group of this compound have been reported to enable water-chromophore electron transfer (WCET), which can lead to the formation of intersystem crossing researchgate.net. This WCET process might also be followed by an electron-driven proton transfer (EDPT), potentially resulting in the formation of reactive species researchgate.net.

Studies on related systems, such as cytosine monohydrate doped with this compound, have investigated radical formation via proton coupled electron/hole transfer (PCET/PCHT) mechanisms upon X-irradiation, highlighting the importance of proton transfer in the reactivity of these compounds nih.gov.

Conformational Landscape Studies

Conformational analysis of this compound focuses on the different spatial arrangements the molecule can adopt, particularly concerning the orientation of its exocyclic groups. Studies have investigated the conformational preferences of this compound in different environments using a combination of experimental techniques and theoretical calculations mdpi.comrsc.org.

Matrix-isolation IR spectroscopy has been used to study the conformers of isolated this compound in low-temperature inert gas matrices rsc.orgcapes.gov.br. These studies have provided insights into the stable conformers present in the absence of strong intermolecular interactions.

Theoretical calculations, including ab initio methods, have been employed to explore the potential energy surface of this compound and identify different conformers and their relative stabilities mdpi.com. These calculations help in understanding the flexibility of the molecule and the energy barriers between different conformations.

Interestingly, studies have demonstrated the possibility of inducing conformational changes in isolated this compound monomers through selective vibrational excitation using near-IR light rsc.org. This research showed that vibrational energy deposited in one part of the molecule (e.g., the NH₂ group) could lead to conformational changes in a remote group (e.g., the SH group), indicating energy redistribution within the molecule rsc.org. UV excitations at different wavelengths can also induce these conformational transformations rsc.org.

The conformational landscape is influenced by both intramolecular interactions and interactions with the environment. In the solid state, the crystal packing and hydrogen bonding network constrain the molecule to specific conformations, primarily the amino-thione form researchgate.net. In solution, the molecule has more conformational freedom, and the interplay between intramolecular forces and solvation effects determines the prevalent conformers.

Spectroscopic Characterization and Analytical Methods

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy has been extensively used to study 2-thiocytosine (B14015), particularly concerning its tautomeric forms and interactions with the environment. Studies have reported IR absorption spectra of this compound isolated in low-temperature inert gas matrices (such as Ne, Ar, and N₂) and in thin amorphous and polycrystalline films. nih.govcapes.gov.bracs.orgresearchgate.net

In inert gas matrices, the amino-thiol tautomeric form appears to be the predominant species, with its IR spectrum being only slightly influenced by the matrix environment. nih.govcapes.gov.br This suggests that in isolation, the amino-thiol tautomer is more stable. nih.gov Theoretical calculations, such as those using the ab initio SCF+MBPT(2) method, support this experimental finding, indicating that the amino-thiol form is significantly more stable than the amino-thione form in the gas phase. nih.gov

Conversely, in thin polycrystalline films, the amino-thione tautomeric form dominates the IR spectra. nih.govcapes.gov.br This highlights the strong influence of the solid-state environment and intermolecular interactions on the tautomeric equilibrium of this compound. nih.gov

Specific vibrational modes observed in the IR spectra have been assigned to theoretically calculated normal modes, particularly for the amino-thiol form in matrix isolation experiments. capes.gov.brmdpi.com Near-IR spectroscopy has also been employed to induce conformational changes in this compound monomers isolated in low-temperature matrices. acs.orgresearchgate.net Selective excitation of overtone or combination NH₂ stretching vibrations with narrowband near-IR light can lead to the rotamerization of the SH group, providing evidence of intramolecular vibrational energy redistribution. acs.orgresearchgate.net

Raman Spectroscopic Investigations

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes, particularly those involving symmetric stretching vibrations and those of non-polar bonds. The Raman spectra of this compound have been reported, and vibrational assignments for its normal modes have been proposed. ias.ac.in

Studies combining Resonance Raman, FT-IR, FT-Raman, and UV-vis spectroscopy with Density Functional Theory (DFT) calculations have investigated the microsolvation effects on the vibrational modes of this compound in polar solvents like water and methanol (B129727), and also in acetonitrile (B52724). researchgate.netnih.gov In protic solvents, most of the observed Raman shifts are attributed to the vibration modes of this compound clusters formed via intermolecular NH⋯O hydrogen bonds with solvent molecules. researchgate.netnih.gov These hydrogen bond interactions are considered key constituents of the stable thione structure of this compound and contribute to the differences observed in its spectra across different solvents. researchgate.netnih.gov

The IR and laser Raman spectra of this compound have been accurately assigned using DFT computations and solid-state simulations, improving upon previous assignments. mdpi.comresearchgate.netnih.gov

Correlational Studies of IR and Raman Spectra

Correlational studies of IR and Raman spectra of this compound are essential for a comprehensive understanding of its vibrational properties and for making accurate assignments of observed bands to specific molecular vibrations. By analyzing both spectra, which are governed by different selection rules, a more complete picture of the molecule's vibrational modes can be obtained.

For this compound, the reported IR and Raman spectra, along with theoretical calculations, have allowed for proposed vibrational assignments for its normal modes. mdpi.comias.ac.innih.gov The observation of close experimental bands in both IR and Raman spectra, such as those around 3312 cm⁻¹ (IR) and 3320 cm⁻¹ (Raman) assigned to NH₂ stretching modes, aids in confirming vibrational assignments and understanding the coupling of different modes. mdpi.com The comparison of experimental spectra with theoretically predicted spectra from ab initio and DFT calculations further facilitates the assignment of bands and the understanding of the molecule's behavior in different phases and environments. nih.govcapes.gov.brmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei within a molecule, making it invaluable for structural elucidation and the study of molecular dynamics and interactions.

¹H-NMR for Structural Elucidation and Titration Studies

¹H-NMR spectroscopy is a fundamental technique for determining the structure of this compound and its derivatives. The chemical shifts, splitting patterns, and integration of proton signals in the ¹H-NMR spectrum provide information about the types of protons present, their relative numbers, and their connectivity.

Studies on this compound and its substituted derivatives have utilized ¹H-NMR to assign specific proton signals to different positions within the molecule. tandfonline.comtandfonline.com For instance, the ¹H NMR spectrum of certain this compound derivatives shows doublets corresponding to ring protons and singlets for protons in S-CH₂, N-1-CH₂, and =NH₂⁺ groups, allowing for their differentiation and assignment. tandfonline.com Restricted rotation around certain bonds can lead to distinct signals for otherwise equivalent protons, such as the two N-H protons of the =NH₂⁺ group appearing separately in the ¹H NMR spectra of some derivatives. tandfonline.com

Two-dimensional NMR techniques, such as ¹³C, ¹H-one-bond correlation (HETCOR) and ¹³C, ¹H-Long Range correlation (HMBC), have been employed for unambiguous assignment of ¹H and ¹³C NMR spectra of this compound derivatives, aiding in structural confirmation. tandfonline.com

While the provided search results mention ¹H-NMR for structural elucidation of this compound and its derivatives, specific details on titration studies using ¹H-NMR were not prominently featured. However, ¹H-NMR is a standard technique for monitoring changes in protonation states and pKa values through titration, and it is plausible that such studies have been conducted on this compound to understand its acid-base properties and tautomeric equilibria in solution.

Nuclear Quadrupole Double Resonance (NQDR) for Nitrogen Site Characterization

Nuclear Quadrupole Double Resonance (NQDR), specifically ¹H-¹⁴N NQDR, is a specialized NMR technique used to study the environment of quadrupolar nuclei like ¹⁴N in solid-state samples. This technique is particularly sensitive to the electric field gradient at the nitrogen nucleus, which is influenced by the local electron distribution and hydrogen bonding patterns. researchgate.netnih.gov

¹H-¹⁴N NQDR spectroscopy has been applied to study this compound in the solid state. researchgate.netnih.govscientificlabs.co.uksigmaaldrich.com This method allows for the detection of ¹⁴N NQR frequencies, which provide information about the different nitrogen sites within the molecule (e.g., -NH₂, -N=, and -NH-). researchgate.netnih.gov Studies have detected multiple resonance frequencies for ¹⁴N in solid this compound at specific temperatures, such as 18 resonance frequencies at 180 K. researchgate.netnih.gov These frequencies are assigned to particular nitrogen positions based on experimental data and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov

NQDR studies have been used to investigate the hydrogen-bonding patterns and prototropism in solid this compound. researchgate.netnih.gov The technique is sensitive enough to distinguish between different types of intermolecular interactions, including weaker hydrogen bonds, which may not be as clearly resolved by standard X-ray crystallography. researchgate.net The results from NQDR, combined with theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and DFT, provide detailed information on the hydrogen bonding properties and molecular aggregation in crystalline this compound. researchgate.netnih.govscientificlabs.co.uksigmaaldrich.com These studies indicate that in the solid state, a single tautomeric form predominates in the NQR spectra of this compound, although its stability pattern differs from that of cytosine. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for studying the electronic transitions of molecules like this compound. The absorption spectrum of 2tCyt is notably red-shifted compared to canonical nucleobases, a characteristic feature of thiobases nih.gov. This red shift is significant for applications such as photolabeling and photoaffinity probing of nucleic acid structures nih.gov.

The UV absorption spectrum of this compound typically exhibits an intense absorption maximum in the range of 269–286 nm, depending on the solvent, with an absorption tail extending to approximately 330–350 nm nih.gov. A second absorption band is often observed at higher energies, around 233–242 nm in certain solvents like acetonitrile (ACN), ethanol (B145695) (EtOH), methanol (MeOH), and water (H₂O) nih.gov. In protic solvents (EtOH, MeOH, H₂O), a shoulder may also appear in the 210–218 nm range nih.gov. These observations align with previously reported absorption spectra in water and ACN nih.gov. The lowest-energy absorption band is generally well-described by a single, intense Gaussian peak, which undergoes a notable blue shift as solvent polarity increases from less polar solvents like ethyl acetate (B1210297) (EtOAc) to more polar solvents like water nih.gov.

Solvatochromic Effects on Electronic Absorption Bands

The electronic absorption bands of this compound are significantly influenced by the solvent environment, a phenomenon known as solvatochromism nih.govacs.org. Studies using a combination of experimental and theoretical techniques have investigated the solvatochromic effects of various solvents on the UV absorption spectrum of this compound nih.govacs.org.

The steady-state absorption spectra show significant shifts of the absorption bands depending on the solvent nih.govacs.org. In more polar solvents, the first absorption maximum shifts to higher transition energies (blue shift), while the second maximum shifts to lower energies (red shift) nih.govacs.org. For instance, the lowest-energy maximum blue-shifts by 17 nm when transitioning from EtOAc (286 nm) to H₂O (269 nm), with the molar extinction coefficient remaining relatively constant nih.gov. Conversely, the high-energy maximum red-shifts by 9 nm, from 233 nm in ACN to 242 nm in H₂O, accompanied by significant narrowing and an increase in the molar extinction coefficient nih.gov.

These observed solvatochromic shifts have been rationalized using solvatochromic scales and high-level multireference quantum chemistry calculations that incorporate implicit and explicit solvent effects nih.govacs.org. It has been found that the dipole moments of the excited states contribute to general shifts in excitation energies, while explicit solvent interactions explain the specific differences observed in spectra across various solvents researchgate.netnih.gov. Solvent acidity and basicity, particularly solvent acidity, have been shown to play a significant role in describing the solvatochromic shifts of the lowest-energy absorption maximum, whereas solvent dipolarity and polarizability have less notable effects acs.org.

The solvatochromic behavior of this compound highlights its sensitivity to the local microscopic environment, suggesting its potential as a photolabeling agent to study biomolecules and their interactions researchgate.net.

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) crystallography is a powerful non-destructive technique used to determine the atomic and molecular structure of crystalline substances carleton.eduwikipedia.org. It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and atomic positions carleton.eduuhu-ciqso.es. For this compound, XRD studies offer crucial insights into its solid-state structure and intermolecular interactions.

The application of techniques like the quantum theory of atoms in molecules (QTAIM) in conjunction with DFT calculations has revealed details about weaker interactions in the crystalline structure of this compound that were not apparent from standard X-ray studies alone researchgate.net. These interactions include N…N, N…C, and N…S contacts, in addition to hydrogen bonds such as N-H…N, N-H…S, C-H…S, and C-H…C researchgate.net.

Single-Crystal X-ray Analysis of this compound and its Derivatives/Complexes

Single-crystal X-ray analysis is particularly valuable for obtaining precise three-dimensional structures of this compound and its various forms, including derivatives and metal complexes carleton.eduuol.de. This method allows for the determination of the arrangement of molecules within the crystal at an atomic level uol.de.

Studies have utilized single-crystal X-ray analysis to establish the crystal structures of this compound complexes with metal ions, such as silver(I) rsc.orgrsc.org. These analyses have revealed how this compound ligands coordinate with metal centers and the resulting structural arrangements, including the formation of π…π stacking interactions between this compound molecules in the crystal lattice rsc.org. For example, in certain silver complexes, this compound molecules have been shown to associate through π…π stacking interactions with specific distances and dihedral angles between the interacting rings rsc.org. Single-crystal analysis has also been applied to study derivatives like 1-methyl-2-thiocytosine znaturforsch.com.

Re-examination of crystal structures, such as that of 5-amino-2-thiocytosine dihydrochloride (B599025) dihydrate, using techniques like QTAIM, has provided further details on intermolecular interactions, including the intercalation of water molecules within the crystal lattice researchgate.netnih.gov.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are essential for the identification, characterization, and molecular weight validation of this compound acs.orglcms.cz. MS measures the mass-to-charge ratio (m/z) and intensity of ions, providing information about the molecular weight and fragmentation pattern of a compound lcms.cz.

MS spectra can be used to confirm the structure of this compound and its derivatives znaturforsch.comlgcstandards.com. For example, in the characterization of titanocene (B72419) complexes with thionucleobases, including this compound, mass spectrometry was used to analyze the compounds sci-hub.se. While specific m/z values for this compound itself in these contexts are not detailed in the provided snippets, the technique is routinely applied to confirm the presence and molecular weight of the intact molecule and its fragments. Dual-stage mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments lcms.cz.

Chromatographic Purity and Molecular Weight Validation (e.g., HPLC/LC-MS)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for assessing the purity of this compound and validating its molecular weight acs.org.

HPLC is a standard technique for separating and quantifying components in a mixture, allowing for the determination of the purity of this compound lgcstandards.comidtdna.com. Purity greater than 95% or even 99% can be confirmed via reverse-phase chromatography . Certificates of Analysis often report HPLC purity results for this compound lgcstandards.com.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, including Density Functional Theory (DFT) and various ab initio methods, have been instrumental in elucidating the fundamental properties of 2-thiocytosine (B14015). acs.orgresearchgate.netnih.govmdpi.comfishersci.caacs.orgresearchgate.netresearchgate.net

DFT has been frequently used to optimize the geometries of this compound tautomers and calculate their electronic properties, such as HOMO-LUMO gaps. acs.orgresearchgate.netnih.govresearchgate.netnih.gov These studies have provided insights into the effect of the sulfur atom on the electronic structure compared to canonical cytosine, indicating that this compound is more polarizable with a narrower HOMO-LUMO gap, suggesting higher chemical reactivity. mdpi.com DFT calculations have also been applied to study this compound in the solid state, examining hydrogen-bonding networks and proton transfer processes within molecular aggregations. researchgate.netresearchgate.net

Various ab initio methods have been employed to calculate the relative energies of tautomers and determine excitation energies. RI-MP2 and CCSD methods have been used for geometry optimizations and single-point energy calculations to evaluate the stability of different tautomers. acs.orgresearchgate.netnih.gov High-level multireference methods like MS-CASPT2 have been applied to compute vertical excitation energies and oscillator strengths, providing a rigorous assignment of UV absorption bands. acs.orgmdpi.comnih.gov For instance, MS-CASPT2 calculations predict the first bright state (S2, πSπ) around 330 nm and a more intense bright state (S4, πSπ) between 4.30–4.40 eV, contributing to the main absorption band. mdpi.com SCF+MBPT(2) calculations have been used to determine the relative total energies of tautomeric forms, showing the amino-thiol form to be more stable than the amino-thione form in inert gas matrices. nih.gov Semiempirical methods like AM1 have also been utilized to optimize geometries and calculate electronic properties of this compound tautomers. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have been used to study the dynamic behavior of this compound, particularly in the context of its nucleoside form, 2-thiocytidine (B84405). nih.govtandfonline.com These simulations have been applied to investigate the structural impact of 2-thiocytidine in RNA, including its effect on anticodon loop dynamics and codon recognition. nih.gov Developing accurate force field parameters for 2-thiocytidine has been a necessary step for such simulations. nih.gov

Theoretical Studies of Tautomeric Stability and Energetics

Theoretical studies have extensively investigated the tautomeric equilibrium of this compound, which is influenced by the environment. acs.orgmdpi.comfishersci.caacs.org

Computational studies consistently show that the relative stability of this compound tautomers is highly dependent on the environment. In the gas phase, the amino-thiol tautomeric form is generally predicted to be the most stable. acs.orgmdpi.comacs.orgnih.gov However, in polar solvents, such as water, the amino-thione form becomes strongly predominant due to its larger permanent dipole moment, which leads to significant stabilization in polar environments. acs.orgmdpi.comnih.gov Theoretical calculations using methods like RI-MP2 and COSMO solvation models support this shift in stability. acs.orgnih.gov In the solid state, DFT calculations suggest a different stability pattern compared to the gas phase, with the amino-thione forms (TC1 and TC3) being significantly more stable than other tautomers. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV Absorption Bands)

Theoretical calculations are vital for predicting and assigning spectroscopic parameters of this compound. acs.orgmdpi.comresearchgate.net DFT calculations have been used to accurately assign the experimental IR and Raman spectra by calculating vibrational frequencies and potential energy distributions. mdpi.comnih.govwalshmedicalmedia.com These studies help in understanding the characteristic vibrational modes of different tautomers and their interactions with the environment, such as hydrogen bonding with solvent molecules. nih.govchemrxiv.org Furthermore, ab initio methods like MS-CASPT2 are used to calculate vertical excitation energies and oscillator strengths, which directly relate to the positions and intensities of UV absorption bands, aiding in the interpretation of experimental UV-Vis spectra and solvatochromic effects. acs.orgmdpi.comnih.govresearchgate.net

Data Table: Relative Energies of this compound Tautomers (Gas Phase)

| Tautomer | Description | Relative Energy (kJ/mol) | Method/Basis Set | Source |

| T2b | Amino-thiol cis | 0.00 | MP2/6-31G(d,p) | mdpi.com |

| T2a | Amino-thiol trans | 1.15 | MP2/6-31G(d,p) | mdpi.com |

| T1 | 1H amino-thione | >7 | MP2/6-31G(d,p) | mdpi.com |

| TC2 | Amino-thiol | Most stable | SCF+MBPT(2) | nih.gov |

| TC1 | Amino-thione | 38 kJ/mol higher | SCF+MBPT(2) | nih.gov |

| Imino-thione | Uracil-like | 8 kJ/mol higher than TC1 | SCF+MBPT(2) | nih.gov |

| TC2 | Amino-thiol | Most stable | Gas phase (general) | acs.org |

Data Table: Vertical Excitation Energies and Oscillator Strengths for 1H-amino-thion this compound (Vacuum)

| Excited State | Character | Energy (eV) | Wavelength (nm) | Oscillator Strength | Method/Basis Set | Source |

| S1 | nSπ | - | - | Dark (<0.01) | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

| S2 | πSπ | 3.74 | 331 | Weaker | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

| S3 | nSπ | - | - | Dark (<0.01) | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

| S4 | πSπ | 4.44 | 279 | Intense | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

| S6 | ππ | 5.60 | 221 | Intense | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

| S8 | ππ | 6.10 | 203 | Intense | MS(9)-CASPT2(14,10)/ANO-RCC-VQZP//RI-MP2/cc-pVQZ | acs.orgnih.gov |

Detailed Research Findings:

Ab initio calculations using SCF+MBPT(2) indicate that in inert gas matrices, the amino-thiol tautomeric form of this compound is more stable than the amino-thione form by 38 kJ/mol. nih.gov An imino-thione tautomeric form is predicted to be only 8 kJ/mol less stable than the amino-thione form. nih.gov

RI-MP2/cc-pVTZ and RI-CCSD(T)/cc-pVTZ calculations, including implicit solvent effects (COSMO model), show that while the amino-thiol form is most stable in the gas phase, the 1H-amino-thion tautomer is the most stable in various solvents like ACN, DMSO, EtOH, MeOH, and water. acs.orgnih.gov The large dipole moment (7.3 D in vacuum at CCSD(T)/cc-pVTZ level) of the 1H-amino-thion form contributes to its stabilization in polar solvents. acs.orgnih.gov

MS-CASPT2 calculations on the 1H-amino-thion tautomer in vacuum predict several excited singlet states. acs.orgnih.gov The lowest energy transitions are of nSπ* and πSπ* character. acs.org Intense transitions are predicted for the πSπ* (S4) and ππ* (S6, S8) states. acs.orgnih.gov

Microsolvation studies using DFT and resonance Raman spectroscopy reveal that hydrogen bonding with solvent molecules significantly influences the vibrational modes and tautomeric equilibrium of this compound. nih.gov In protic solvents like methanol (B129727) and water, intermolecular NH⋯O hydrogen bonds are key constituents of the stable thione structure. nih.gov

Solvation Models in Theoretical Computations (Implicit and Explicit Solvent Effects)

The influence of solvent on the properties of this compound is a significant area of computational study. Both implicit and explicit solvation models are employed to understand these effects. Implicit models, such as the polarizable continuum model (PCM), account for the bulk dielectric effects of the solvent on the solute's electronic structure. acs.orgnih.gov Explicit models, on the other hand, involve including individual solvent molecules in the calculations to capture specific solute-solvent interactions, such as hydrogen bonding. acs.orgnih.gov

Studies combining experimental and theoretical techniques, including implicit and explicit solvent effects, have investigated the solvatochromic effects on the UV absorption spectrum of this compound in various solvents like ethyl acetate (B1210297), dimethyl sulfoxide (B87167), acetonitrile (B52724), ethanol (B145695), methanol, and water. acs.orgnih.govresearchgate.net These studies have shown that the absorption bands of 2tCyt exhibit significant shifts depending on the polarity of the solvent. acs.orgnih.govresearchgate.net More polar solvents tend to shift the first absorption maximum to higher transition energies and the second maximum to lower energies. acs.orgnih.govresearchgate.net

High-level multireference quantum chemistry calculations, incorporating both explicit and implicit solvent effects, have been used to rationalize the observed solvatochromic shifts. acs.orgnih.govresearchgate.net For instance, calculations considering up to five solvent molecules in the first solvation shell and using a polarizable continuum model for the bulk solvent have been performed. acs.orgnih.gov These computations indicate that both the dipole moments of the excited states and specific explicit solvent interactions contribute to the observed shifts in excitation energies and the differences in spectra across various solvents. researchgate.net

Explicit solvent molecules can significantly affect the ground-state equilibrium geometry of 2tCyt. acs.orgnih.gov In polar solvents, the S=C2–N3=C4–N moiety undergoes bond length alterations, with the C2=S and N3=C4 bonds becoming longer and the N1–C2 and C4–Namino bonds becoming shorter. acs.orgnih.gov

Microsolvation effects on the excited state deactivation dynamics of 2tCyt have also been studied in hydrogen-bonded clusters with protic solvents like water and methanol, and an aprotic solvent like acetonitrile, using density functional theoretical calculations combined with spectroscopic methods. researchgate.netresearchgate.net These studies investigated microsolvated clusters such as 2tC(H2O)1-5, 2tC(MeOH)1-5, and 2tC(MeCN)1-3. researchgate.netresearchgate.net Intermolecular NH⋯O hydrogen bonds between 2tC and protic solvent molecules are key interactions in these clusters. researchgate.netresearchgate.net

Excited-State Calculations (e.g., Vertical Excitation Energies, Potential Energy Surfaces)

Computational studies on this compound have extensively explored its excited-state properties, including vertical excitation energies and potential energy surfaces. These calculations are crucial for understanding the photochemical behavior of the molecule.

High-level ab initio methods, such as multistate complete-active-space perturbation theory (MS-CASPT2), have been employed to calculate vertical excitation energies for the relevant tautomers of 2tCyt, particularly the 1-H-amino-thion form, which is reported to be the most stable. acs.orgnih.govresearchgate.net Gas-phase calculations have identified the lowest-lying excited singlet states and their character, including nSπ* and πSπ* states originating from the thiocarbonyl group, as well as higher-lying nNπ* and ππ* states. nih.gov

Solvation effects on vertical excitation energies have been investigated by incorporating both implicit and explicit solvent models into the calculations. acs.orgnih.gov These studies show that the solvent environment significantly influences the energies of the electronic states and the absorption properties of 2tCyt. acs.orgnih.gov For instance, the lower-lying excited states tend to blue-shift, while higher ππ* states red-shift in polar protic solvents, exhibiting similar solvatochromic trends to cytosine. acs.orgnih.gov

Studies have also investigated the excited-state deactivation dynamics of this compound. researchgate.netresearchgate.netresearchgate.net Quantum-chemical simulations, including methods like the algebraic diagrammatic construction method to the second order (ADC(2)) and multireference configuration interaction with single and double excitations (MR-CISD), have been used to study radiationless deactivation channels in an aqueous environment. researchgate.netresearchgate.net These investigations have explored potential energy surfaces of 2tCyt clustered with water molecules. researchgate.netresearchgate.net Interactions of explicit water molecules with the thiocarbonyl group might facilitate processes like water-chromophore electron transfer (WCET), which could lead to the formation of intersystem crossing. researchgate.netresearchgate.net This WCET process, potentially occurring in the triplet manifold, could explain observed nonradiative decay of the triplet state population in thiopyrimidines in the absence of molecular oxygen. researchgate.net Furthermore, this process might involve a subsequent, nearly barrierless, electron-driven proton transfer (EDPT), leading to the formation of a hydroxyl radical. researchgate.net

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

Theoretical methods are vital for understanding the various intermolecular interactions involving this compound, such as hydrogen bonding and stacking interactions. These interactions play a crucial role in the solid-state arrangement and potential biological contexts of 2tCyt.

Density functional theory (DFT) and ab initio calculations have been employed to study intramolecular and intermolecular interactions, including hydrogen bonding. researchgate.net In the crystalline structure of this compound, various intermolecular interactions have been identified. researchgate.net

Hydrogen bonding patterns and prototropism in solid this compound have been studied theoretically, often in comparison to cytosine. researchgate.net Weaker hydrogen bonds, such as N(1)-H(1)...N(3') and N(4')-H(4')...S(2), with specific lengths, have been observed in the crystalline structure, linking supramolecular synthons (dimers). researchgate.net Neighbouring ribbons in the crystal are linked by longer, weaker N-H...S bonds. researchgate.net

Stacking interactions, particularly π-π interactions, have also been analyzed theoretically for this compound. researchgate.net In the crystalline structure, N...N, N...C, and N...S interactions not involving hydrogen atoms, in addition to hydrogen bonds, contribute to the intermolecular forces. researchgate.net Stacking interactions involving N(1) and N(3) atoms, but not N(4) from the NH2 group, have been noted. researchgate.net

Theoretical studies comparing this compound to cytosine have investigated the effects of the sulfur atom on molecular structural parameters in the isolated state, hydrated forms, solid-state arrangement, Watson-Crick pairs, and DNA-DNA microhelices. researchgate.netmdpi.com The presence of the sulfur atom at position 2 affects the energy differences between tautomers and influences hydrogen bonding patterns. researchgate.netmdpi.com For instance, the energy difference between certain tautomers is significantly lower in 2tCyt compared to cytosine. mdpi.com In reverse Watson-Crick pairs, larger changes are observed with 2tCyt than with cytosine, with only one of the two possible intermolecular hydrogen bonds present in MP2 calculations. mdpi.com Stacking interactions can be responsible for the stabilization of these reverse forms found in tRNA. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topological properties of electron density, providing insights into chemical bonding and intermolecular interactions. wikipedia.orgwiley-vch.deresearchgate.net QTAIM defines atoms as proper open systems and identifies bond paths and bond critical points (BCPs) as indicators of chemical bonds and interactions. wikipedia.orgwiley-vch.de

QTAIM analysis has been applied to study the intermolecular interactions in the crystalline structure of this compound. researchgate.net This method allows for the detection and distinction of weaker interactions that might not be evident from standard X-ray diffraction studies. researchgate.net In the crystal of this compound, QTAIM analysis has revealed the presence of various intermolecular interactions, including those not involving hydrogen atoms (N...N, N...C, and N...S), in addition to hydrogen bonds (N-H...N, N-H...S, C-H...S, and C-H...C). researchgate.net

QTAIM analysis provides a detailed picture of the electron density distribution and helps to characterize the nature and strength of these interactions. wikipedia.orgwiley-vch.de The presence of bond paths and the properties of bond critical points within the QTAIM framework offer quantitative information about the interactions, supplementing insights gained from energy calculations. wikipedia.orgwiley-vch.de

Coordination Chemistry and Metal Complexation

Ligand Properties and Metal-Binding Affinity of 2-Thiocytosine (B14015)

This compound is a thionated analogue of the nucleobase cytosine and exhibits distinct ligand properties that influence its metal-binding affinity. The replacement of the carbonyl oxygen at the C2 position with a sulfur atom significantly alters the electronic and structural characteristics of the molecule, thereby affecting its coordination behavior.

In solution, this compound primarily exists in its thione form. The presence of the thiocarbonyl group, along with the nitrogen atoms in the pyrimidine (B1678525) ring and the exocyclic amino group, provides multiple potential donor sites for metal coordination. This versatility allows this compound to act as a monodentate, bidentate, or bridging ligand.

Studies on the related thionucleoside, 2-thiocytidine (B84405), have provided valuable insights into the metal ion binding properties of the this compound moiety. The substitution of the C2=O unit with a C2=S unit facilitates the release of the proton from the N3 position, making it more acidic compared to cytidine. Potentiometric pH titrations have shown that in complexes with metal ions like Zn(II) and Cd(II), the (C2)S group is the primary binding site. mdpi.com The deprotonated (C2)S⁻ unit demonstrates a very high affinity for these metal ions. mdpi.com While the sulfur atom is the main coordination site, the N3 nitrogen can also be involved in metal ion binding, often leading to the formation of stable chelate structures. mdpi.com The binding of a metal ion to the sulfur atom dramatically increases the acidity of the (C4)NH₂ group, confirming the high stability of the resulting metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Platinum complexes are of particular interest due to their potential applications in cancer therapy. The synthesis of platinum(IV) complexes with this compound has been reported. For instance, the reaction of [PtMe₃(MeOH)(bpy)][BF₄] with this compound (SCy) leads to the formation of the complex [PtMe₃(bpy)(SCy-κS)][BF₄]. mdpi.com In this complex, the platinum atom is octahedrally coordinated by three methyl ligands, a 2,2′-bipyridine ligand, and the sulfur atom of the this compound ligand. mdpi.com X-ray analysis has shown that in the solid state, these complexes can form dinuclear cations through hydrogen bonding between the thiocytosine ligands. mdpi.com

While specific synthesis details for platinum(II) complexes with this compound are not extensively documented in the provided search results, the general synthesis of platinum(II) complexes with sulfur-containing ligands often involves the reaction of K₂PtCl₄ with the respective ligand. ias.ac.in These complexes typically exhibit a square-planar geometry. nih.govmdpi.com The coordination in such complexes can occur through the sulfur and/or nitrogen atoms of the ligand. ias.ac.in

Table 1: Selected Platinum Complexes with this compound and Related Ligands

| Complex Formula | Metal Oxidation State | Coordination Geometry | Ligand and Donor Atoms | Reference |

|---|---|---|---|---|

| [PtMe₃(bpy)(SCy-κS)][BF₄] | IV | Octahedral | This compound (S) | mdpi.com |

| [Pt(thione)₄]X₂ | II | Square-planar | Thione ligands (S) | researchgate.net |

Data is illustrative and based on available information for this compound and structurally similar ligands.

Silver(I) ions are known to have a high affinity for sulfur-containing ligands and also interact specifically with nucleobases. While specific studies on this compound-silver(I) complexes are not detailed, research on cytosine and other sulfur-containing biomolecules provides insights into the potential interactions. Silver(I) ions have been shown to bind specifically to cytosine-cytosine mismatches in DNA duplexes, coordinating to the N3 atoms of the cytosine bases. researchgate.net This selective binding has been utilized in the development of DNA-based silver ion sensors. jocpr.com

Given the strong affinity of Ag(I) for sulfur, it is expected that this compound would readily form stable complexes with silver ions, likely coordinating through the sulfur atom. The coordination environment of silver(I) in complexes with sulfur-containing ligands like cysteine can vary, including pseudo-tetrahedral and nearly planar trigonal geometries, with the sulfur atom being a primary binding site. jocpr.com The potential for selective binding to this compound over other nucleobases makes silver(I) complexes an area of interest for further investigation.

Palladium(II) and gold(III) are d⁸ metal ions that typically form square-planar complexes. While direct synthesis of this compound complexes with these metals is not extensively described, studies on similar ligands such as thiosemicarbazones provide valuable parallels.

Palladium(II) complexes with thiosemicarbazone ligands are generally synthesized by reacting K₂[PdCl₄] or Na₂[PdCl₄]·H₂O with the ligand in an alcoholic solution. nih.govresearchgate.net The resulting complexes are often four-coordinated and mononuclear, with a square-planar or distorted square-planar geometry. researchgate.net Characterization is typically performed using techniques such as FTIR, UV-visible, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. researchgate.net

Similarly, gold(III) complexes with ligands containing sulfur and nitrogen donor atoms have been synthesized and characterized. jocpr.com The synthesis can involve the reaction of a gold(III) salt with the ligand, leading to square-planar complexes where the soft carbanion and sulfur donors often adopt a mutually cis configuration. jocpr.com The stability and reactivity of gold(III) complexes are of significant interest for their potential biological applications. nih.gov

This compound, with its multiple donor sites, has the potential to form complexes with a wide range of other transition metals and lanthanides. The synthesis of transition metal complexes with related N,S-donor ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been successfully achieved by reacting the ligand with various metal salts (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)) in an alcoholic medium. nih.gov The resulting complexes are characterized by techniques like microelemental analysis, FTIR, UV-visible spectroscopy, and magnetic susceptibility measurements to determine their geometry, which can range from tetrahedral to square planar. nih.gov

The synthesis of lanthanide complexes often involves the reaction of a hydrated lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). jocpr.comresearchgate.net The resulting complexes can have high coordination numbers, typically ranging from 8 to 12, due to the large ionic radii of the lanthanide ions. nih.gov Characterization of these complexes relies on elemental analysis, spectroscopic methods (IR, NMR, luminescence), and X-ray crystallography to elucidate their structure and bonding. gla.ac.uk

Metal-Binding Modes and Sites (e.g., N1-nitrogen coordination, S-coordination, N,S-chelation)

This compound offers several potential coordination sites for metal ions, leading to a variety of binding modes. The most common and well-studied binding modes involve the sulfur atom, the ring nitrogen atoms (N1 and N3), and the exocyclic amino group (N4).

S-coordination: The sulfur atom of the thiocarbonyl group is a soft donor and thus a primary binding site for soft and borderline metal ions such as Ag(I), Pt(II), Pd(II), and Au(III). mdpi.comjocpr.com In trimethylplatinum(IV) complexes with this compound, coordination occurs exclusively through the sulfur atom (κS). mdpi.com

N-coordination: The ring nitrogen atoms, particularly N3, can also act as donor sites. In the absence of the thio-group, as in cytosine, N3 is a primary coordination site for many metal ions. researchgate.net

N,S-chelation: this compound can act as a bidentate ligand, coordinating to a metal ion through both a nitrogen atom (typically N3) and the sulfur atom. This N,S-chelation results in the formation of a stable five-membered ring, which enhances the stability of the complex. mdpi.com Studies on 2-thiocytidine complexes with Zn(II) and Cd(II) suggest a large degree of chelate formation involving the N3 atom, even though the primary binding site is the deprotonated sulfur. mdpi.com

The specific binding mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.

Table 2: Common Metal-Binding Modes of this compound

| Binding Mode | Donor Atoms Involved | Common Metal Ions | Reference |

|---|---|---|---|

| Monodentate S-coordination | S | Pt(IV), Ag(I) | mdpi.com |

This table summarizes the most likely binding modes based on available data for this compound and its derivatives.

Structural Analysis of Metal Complexes

The elucidation of the precise three-dimensional arrangement of atoms in this compound metal complexes is crucial for understanding their chemical and physical properties. A combination of experimental and computational techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT), provides a comprehensive picture of their structures.

X-ray Crystallography: Single-crystal X-ray diffraction offers unambiguous proof of the solid-state structure of metal complexes. For this compound itself, X-ray analysis reveals a complex network of hydrogen bonds. The crystal structure is characterized by the formation of dimers through strong N—H···N and N—H···S hydrogen bonds. These dimers are further organized into ribbons and stacks, demonstrating a hierarchical supramolecular arrangement. While specific crystal structures of metal complexes exclusively featuring this compound are not extensively detailed in the provided search results, the principles of coordination are well-established for similar ligands. In metal complexes, this compound can coordinate to metal ions through its nitrogen and sulfur atoms, acting as a bidentate or bridging ligand. The precise coordination geometry (e.g., tetrahedral, square planar, octahedral) is dictated by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of metal complexes in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the ligand upon coordination to a metal ion. Chemical shift changes in the protons and carbons of the this compound ring can indicate the sites of metal binding. For instance, a downfield shift of the N-H proton signal would be consistent with its involvement in coordination. In cases of paramagnetic metal complexes, the NMR signals can be significantly shifted and broadened, providing insights into the magnetic properties and the electronic structure of the metal center. Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space connectivities, further aiding in the structural elucidation of complex species in solution.

Density Functional Theory (DFT): Computational methods, particularly Density Functional Theory (DFT), have become indispensable in complementing experimental data and providing deeper insights into the electronic structure and bonding within metal complexes. DFT calculations can be used to optimize the geometry of this compound and its metal complexes, predicting bond lengths, bond angles, and coordination energies. These calculations can also help in the assignment of vibrational frequencies observed in infrared and Raman spectra. Furthermore, DFT can be employed to study the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions, and to predict the relative stabilities of different isomers or coordination modes. For this compound, DFT calculations have been utilized to analyze its vibrational spectra and to understand the changes in its electronic properties upon ionization.

| Technique | Information Obtained | Application to this compound Complexes |

|---|---|---|

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, coordination geometry, supramolecular packing. | Determination of the three-dimensional arrangement of atoms and intermolecular interactions in the crystalline state. |

| NMR Spectroscopy | Structure in solution, ligand binding sites, dynamic processes, magnetic properties (for paramagnetic complexes). | Identification of coordination sites through chemical shift perturbations and establishment of molecular connectivity. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, bonding analysis, vibrational frequencies, reaction mechanisms. | Prediction of stable structures, analysis of metal-ligand interactions, and interpretation of spectroscopic data. |

Supramolecular Assembly in Metal Complexes

The ability of this compound to engage in specific intermolecular interactions, particularly hydrogen bonding and metal coordination, makes it an excellent building block for the construction of complex supramolecular architectures.